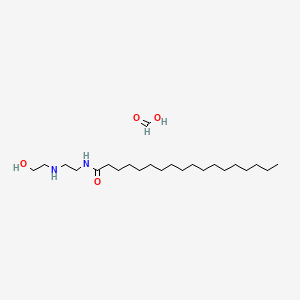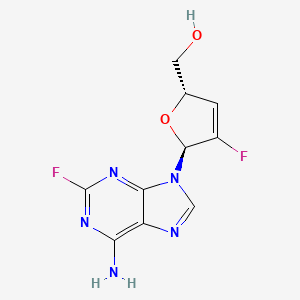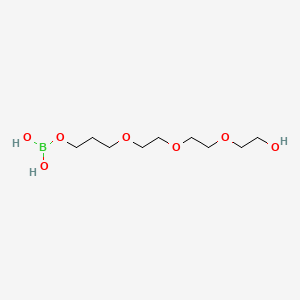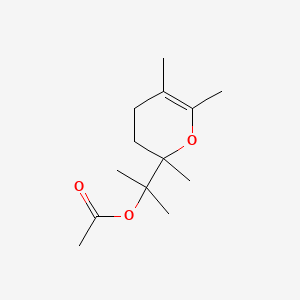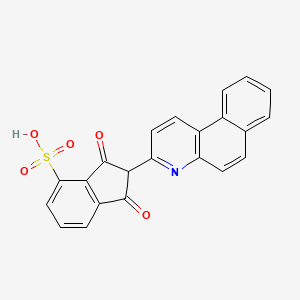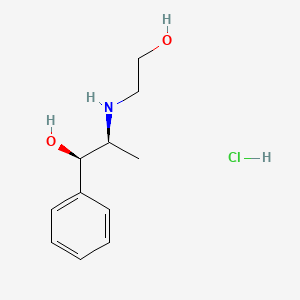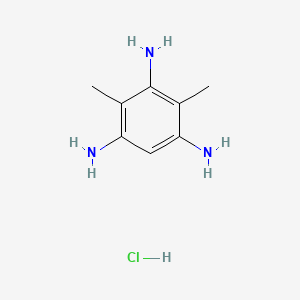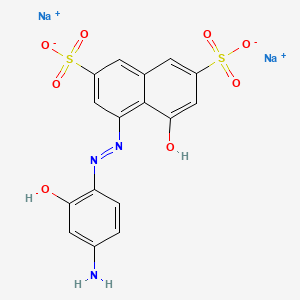
Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple functional groups, including hydroxyl, epoxy, and ester groups, which contribute to its reactivity and versatility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate typically involves a multi-step process. One common method includes the reaction of azelaic acid with 2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate esterification. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The epoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the epoxy groups under mild conditions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of amino and thioether derivatives.
Scientific Research Applications
Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate involves its interaction with various molecular targets. The epoxy groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and ester groups contribute to its solubility and reactivity, facilitating its incorporation into biological systems and industrial products.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) adipate
- Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) sebacate
Uniqueness
Bis(2-hydroxy-3-(4-(oxiranylmethoxy)butoxy)propyl) azelate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a variety of applications in research and industry.
Properties
CAS No. |
94134-29-9 |
|---|---|
Molecular Formula |
C29H52O12 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
bis[2-hydroxy-3-[4-(oxiran-2-ylmethoxy)butoxy]propyl] nonanedioate |
InChI |
InChI=1S/C29H52O12/c30-24(16-34-12-6-8-14-36-20-26-22-38-26)18-40-28(32)10-4-2-1-3-5-11-29(33)41-19-25(31)17-35-13-7-9-15-37-21-27-23-39-27/h24-27,30-31H,1-23H2 |
InChI Key |
KKPLFCFDTANTRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCCCCOCC(COC(=O)CCCCCCCC(=O)OCC(COCCCCOCC2CO2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



